5-amino-N-(2,4-dimethoxyphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Overview
Description
5-amino-N-(2,4-dimethoxyphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19N5O3 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.14878949 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Some novel triazole derivatives, including structures similar to 5-amino-N-(2,4-dimethoxyphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, were synthesized and evaluated for their antimicrobial activities. These compounds were found to possess moderate to good activities against test microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2010).
Chemical Synthesis Innovations
The chemistry of polyazaheterocyclic compounds, including triazoles, has been extensively studied. For example, the Dimroth rearrangement of triazole derivatives and their conversion into various biologically active scaffolds indicates the versatility of these compounds in chemical synthesis (Sutherland & Tennant, 1971).
Applications in Peptidomimetics
Ruthenium-catalyzed synthesis of triazole derivatives provides a method for creating triazole-based scaffolds for peptidomimetics and biologically active compounds. This approach addresses challenges like the Dimroth rearrangement and shows potential for the synthesis of HSP90 inhibitors (Ferrini et al., 2015).
Development of Solid-Phase Synthesis Techniques
Innovations in solid-phase synthesis techniques using triazole derivatives also underline their importance. These advancements facilitate the synthesis of complex molecules, such as C-terminal peptide amides, under mild conditions, showcasing the adaptability and utility of triazole compounds in modern synthetic chemistry (Albericio & Barany, 2009).
Hyperbranched Polymeric Materials
The synthesis of hyperbranched aromatic polyimides from triazole derivatives underscores their role in developing advanced materials. These polymeric materials exhibit desirable properties like solubility in common organic solvents, indicating their potential applications in various industrial sectors (Yamanaka et al., 2000).
Properties
IUPAC Name |
5-amino-N-(2,4-dimethoxyphenyl)-1-(3-methylphenyl)triazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-11-5-4-6-12(9-11)23-17(19)16(21-22-23)18(24)20-14-8-7-13(25-2)10-15(14)26-3/h4-10H,19H2,1-3H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLXPWAPDUFMJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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